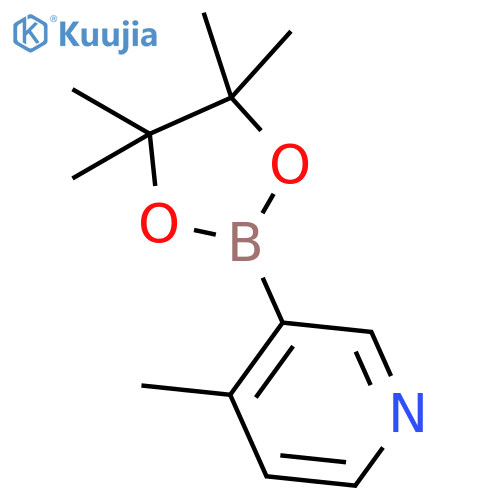Cas no 1171891-31-8 (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

1171891-31-8 structure
商品名:4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS番号:1171891-31-8
MF:C12H18BNO2
メガワット:219.087823390961
MDL:MFCD12923382
CID:895348
PubChem ID:57370080
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
- 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-methylpyridin-3-ylboronic acid pinacol ester
- 4-Methylpyridine-3-boronic acid pinacol ester
- 4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- QC-4864
- 4-Methyl-3-pyridylboronic Acid Pinacol Ester
- 2-(4-Methyl-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- PubChem24131
- GZYZXNXJTPRMKF-UHFFFAOYSA-N
- AK122728
- AB0095905
- AM20050692
- 4-M
-
- MDL: MFCD12923382
- インチ: 1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
- InChIKey: GZYZXNXJTPRMKF-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=NC([H])=C([H])C=2C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 219.14300
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 252
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- ゆうかいてん: 106.0 to 110.0 deg-C
- PSA: 31.35000
- LogP: 1.68920
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-318548-1.0g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 1g |
$27.0 | 2023-05-05 | |
| Enamine | EN300-318548-100.0g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 100g |
$1253.0 | 2023-05-05 | |
| Enamine | EN300-318548-1g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 1g |
$27.0 | 2023-09-05 | |
| Enamine | EN300-318548-0.05g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 0.05g |
$19.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854748-1g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 97% | 1g |
¥252.90 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M38600-25g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 25g |
¥1406.0 | 2021-09-04 | ||
| ChemScence | CS-W000860-5g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | ≥98.0% | 5g |
$71.0 | 2022-04-28 | |
| Enamine | EN300-318548-0.1g |
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 95% | 0.1g |
$19.0 | 2023-09-05 | |
| Matrix Scientific | 124284-1g |
4-Methylpyridine-3-boronic acid pinacol ester, 95+% |
1171891-31-8 | 95+% | 1g |
$281.00 | 2023-09-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD246906-5g |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1171891-31-8 | 98% | 5g |
¥386.0 | 2022-03-01 |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1171891-31-8 (4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品
- 878194-91-3(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 5587-61-1(Triisocyanato(methyl)silane)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1171891-31-8)4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

清らかである:99%
はかる:100g
価格 ($):220.0